molecular formula C10H12OS2 B15395542 Benzenecarbodithioic acid, 4-methoxy-, ethyl ester CAS No. 942-85-8

Benzenecarbodithioic acid, 4-methoxy-, ethyl ester

Cat. No.: B15395542
CAS No.: 942-85-8
M. Wt: 212.3 g/mol
InChI Key: KCZXCBZHGXIJNO-UHFFFAOYSA-N
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Description

Benzenecarbodithioic acid, 4-methoxy-, ethyl ester (IUPAC name) is an organosulfur compound characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the para position and an ethyl dithiocarboxylate (-SC(S)OEt) group.

Properties

CAS No.

942-85-8

Molecular Formula

C10H12OS2

Molecular Weight

212.3 g/mol

IUPAC Name

ethyl 4-methoxybenzenecarbodithioate

InChI

InChI=1S/C10H12OS2/c1-3-13-10(12)8-4-6-9(11-2)7-5-8/h4-7H,3H2,1-2H3

InChI Key

KCZXCBZHGXIJNO-UHFFFAOYSA-N

Canonical SMILES

CCSC(=S)C1=CC=C(C=C1)OC

Origin of Product

United States

Biological Activity

Benzenecarbodithioic acid, 4-methoxy-, ethyl ester, also known as Ethyl 4-methoxybenzoate or Ethyl p-anisate (CAS No. 94-30-4), is an organic compound belonging to the class of benzoic acid esters. This compound has garnered attention in recent years for its potential biological activities, particularly in the realms of cancer research and cellular biology. This article delves into the biological activity of this compound, presenting data from various studies, case studies, and relevant findings.

  • Chemical Formula: C10H12O3
  • Molecular Weight: 180.20 g/mol
  • IUPAC Name: Ethyl 4-methoxybenzoate
  • Synonyms: Ethyl anisate, Ethyl p-anisate

Structure

The structure of Ethyl 4-methoxybenzoate can be represented as follows:

C10H12O3\text{C}_{10}\text{H}_{12}\text{O}_{3}

Antitumor Properties

Recent studies have explored the antitumor potential of ethyl esters derived from p-coumaric acid, which shares structural similarities with this compound. Research indicates that these ester derivatives exhibit significant cytotoxic effects against melanoma cells.

Case Study: Antitumor Efficacy

A study investigated the effects of ethyl and butyl esters of p-coumaric acid on murine B16-F10 and human SK-MEL-25 melanoma cells. Key findings include:

  • Cell Viability: The ethyl ester showed substantial tumor cell death at concentrations below 1 mM.
  • Mechanism of Action: The compound induced cell cycle arrest at the G0/G1 phase in B16-F10 cells and S/G2 phase in SK-MEL-25 cells.
  • In Vivo Results: The butyl ester derivative significantly suppressed tumor growth in vivo compared to untreated controls .

Toxicological Profile

The toxicological properties of this compound have been evaluated in various contexts:

Endpoint Findings
LD50 Oral2040 mg/kg (Rat)
CarcinogenicityNot listed by IARC, NTP, or ACGIH
MutagenicityNo significant effects reported
Reproductive EffectsNo information available
Developmental EffectsNo information available

The compound is classified as having no significant acute or chronic effects based on current data .

The biological activity of this compound appears to be linked to its ability to modulate cellular pathways involved in apoptosis and cell cycle regulation. The mechanism may involve:

  • Induction of Apoptosis: Through activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest: Preventing progression through critical checkpoints, thereby inhibiting proliferation.

Summary of Studies

  • Antitumor Activity : Investigations into the antitumor properties revealed that the compound effectively reduced viability in melanoma cell lines.
  • Toxicological Assessments : Comprehensive evaluations indicate low acute toxicity with no significant long-term health risks noted.
  • Mechanistic Insights : Studies suggest that the compound may influence key signaling pathways related to cancer progression.

Future Directions

Further research is warranted to explore:

  • The full spectrum of biological activities beyond antitumor effects.
  • Potential applications in drug formulation, particularly in nanoparticle delivery systems that enhance therapeutic efficacy while minimizing side effects.

Comparison with Similar Compounds

Research Findings and Gaps

  • Synthetic Routes : Dithiocarboxylates are typically synthesized via reaction of carbon disulfide with Grignard reagents or thiols, while carboxylates derive from acid-catalyzed esterification.
  • Stability : Dithioates are prone to hydrolysis under acidic/alkaline conditions, whereas carboxylic esters are more stable.
  • Toxicity Data: Limited information on dithiocarboxylate toxicity; carboxylic esters (e.g., ethyl p-anisate) are generally recognized as safe (GRAS).

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